N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
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Overview
Description
. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a heterocyclic aromatic structure, and is modified with a piperidine ring and a cyclopropanesulfonamide group[_{{{CITATION{{{2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ...[{{{CITATION{{{_1{Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as ... - MDPI](https://www.mdpi.com/1424-8247/16/9/1324).
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase 1 (JAK1) . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors .
Mode of Action
The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, preventing it from phosphorylating and activating downstream signaling proteins . This results in the inhibition of JAK1-mediated signaling pathways .
Biochemical Pathways
The inhibition of JAK1 affects several biochemical pathways. JAK1 is involved in the signaling pathways of many cytokines, including those that regulate immune responses and inflammation . By inhibiting JAK1, the compound can modulate these pathways and potentially reduce inflammatory responses .
Pharmacokinetics
The compound has been optimized for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It has been tested for pharmacokinetic properties in mouse and rat in vivo studies, showing desired efficacies . .
Result of Action
The inhibition of JAK1 by the compound can lead to a reduction in the signaling of cytokines that are involved in inflammation and immune responses . This can result in a decrease in inflammatory responses, which could be beneficial in the treatment of diseases characterized by excessive inflammation .
Biochemical Analysis
Biochemical Properties
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide interacts with PKB, a serine/threonine protein kinase that plays an important role in signaling within cells, promoting both cell proliferation and survival . The compound has been found to be a potent and orally bioavailable inhibitor of PKB .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating biomarkers of signaling through PKB in vivo and strongly inhibiting the growth of human tumor xenografts in nude mice at well-tolerated doses .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PKB. It is an ATP-competitive, nano-molar inhibitor with selectivity for inhibition of PKB over the closely related kinase PKA .
Temporal Effects in Laboratory Settings
It has been observed that representative compounds modulate biomarkers of signaling through PKB in vivo .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the PI3K-PKB signaling pathway .
Preparation Methods
The synthesis of N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d]pyrimidine core[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d .... One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and a β-diketone[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ....
Introduction of the Piperidine Ring: : The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrrolo[2,3-d]pyrimidine core reacts with a piperidine derivative[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d ....
Attachment of the Cyclopropanesulfonamide Group: 2,3-d ....
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can be used to convert functional groups to their reduced forms, such as converting nitro groups to amines.
Substitution: : Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Coupling Reactions: : These reactions are used to form bonds between two molecules, often involving the use of catalysts.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and coupling catalysts (e.g., palladium on carbon).
Scientific Research Applications
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used as a tool in biological studies to investigate cellular processes and pathways.
Medicine: : It has potential as a therapeutic agent, particularly in the development of kinase inhibitors for the treatment of diseases such as cancer and autoimmune disorders.
Industry: : The compound can be used in the production of various chemical products, including dyes, pigments, and polymers.
Comparison with Similar Compounds
N-methyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is unique due to its specific structural features and biological activity[_{{{CITATION{{{_2{Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo2,3-d .... Similar compounds include:
Tofacitinib: : A Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis and psoriatic arthritis[_{{{CITATION{{{_4{N-methyl-N- ( (3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo 2,3-d ....
Ruxolitinib: : Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Baricitinib: : A JAK inhibitor used for the treatment of rheumatoid arthritis.
These compounds share the pyrrolo[2,3-d]pyrimidine core but differ in their substituents and specific biological activities.
Properties
IUPAC Name |
N-methyl-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19(23(21,22)12-4-5-12)11-3-2-8-20(9-11)15-13-6-7-16-14(13)17-10-18-15/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFRFESSRUQFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC3=C2C=CN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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